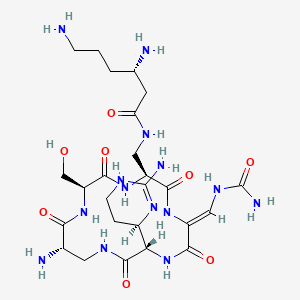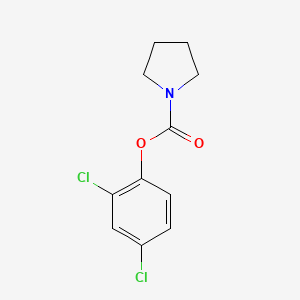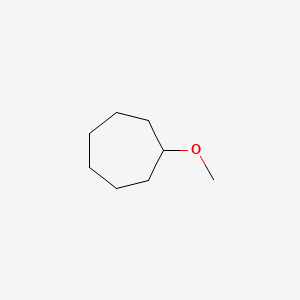
Capstat
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Capstat is a compound known for its applications in various fields, including veterinary medicine. It is primarily used as an ectoparasiticide, which means it is effective in controlling parasites like fleas on animals. The active ingredient in this compound is nitenpyram, which belongs to the chemical class of neonicotinoids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of nitenpyram involves several steps, starting from basic organic compounds. The process typically includes nitration, reduction, and cyclization reactions. The specific conditions, such as temperature, pressure, and solvents used, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of nitenpyram is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves stringent quality control measures to meet regulatory standards for pharmaceutical-grade compounds .
Análisis De Reacciones Químicas
Types of Reactions
Nitenpyram undergoes several types of chemical reactions, including:
Oxidation: Nitenpyram can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the nitro group present in the compound.
Substitution: Halogenation and other substitution reactions can be performed to create derivatives of nitenpyram.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine. The reactions are typically carried out under controlled conditions to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of nitenpyram, which can have different pharmacological properties and applications .
Aplicaciones Científicas De Investigación
Capstat has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying neonicotinoid chemistry and its interactions with other chemicals.
Biology: Investigated for its effects on insect physiology and its potential use in controlling pest populations.
Medicine: Explored for its potential use in treating parasitic infections in animals.
Industry: Used in the development of new ectoparasiticides and related products.
Mecanismo De Acción
Nitenpyram, the active ingredient in Capstat, works by binding to and inhibiting insect-specific nicotinic acetylcholine receptors. This interference with nerve transmission leads to the death of adult fleas. Nitenpyram does not inhibit acetylcholinesterase, making it specific to insects and safe for use in animals .
Comparación Con Compuestos Similares
Similar Compounds
Imidacloprid: Another neonicotinoid used as an insecticide.
Thiamethoxam: Known for its broad-spectrum insecticidal properties.
Acetamiprid: Used in agriculture for pest control.
Uniqueness
Capstat (nitenpyram) is unique in its rapid action and specificity for adult fleas. Unlike some other neonicotinoids, it does not have long-lasting effects, making it suitable for quick, short-term treatment of flea infestations .
Propiedades
Número CAS |
37280-35-6 |
|---|---|
Fórmula molecular |
C25H44N14O8 |
Peso molecular |
668.7 g/mol |
Nombre IUPAC |
(3S)-3,6-diamino-N-[[(2S,5S,8Z,11S,15S)-15-amino-11-[(4R)-2-amino-1,4,5,6-tetrahydropyrimidin-4-yl]-8-[(carbamoylamino)methylidene]-2-(hydroxymethyl)-3,6,9,12,16-pentaoxo-1,4,7,10,13-pentazacyclohexadec-5-yl]methyl]hexanamide |
InChI |
InChI=1S/C25H44N14O8/c26-4-1-2-11(27)6-17(41)32-8-14-20(43)35-15(9-34-25(30)47)21(44)39-18(13-3-5-31-24(29)38-13)23(46)33-7-12(28)19(42)37-16(10-40)22(45)36-14/h9,11-14,16,18,40H,1-8,10,26-28H2,(H,32,41)(H,33,46)(H,35,43)(H,36,45)(H,37,42)(H,39,44)(H3,29,31,38)(H3,30,34,47)/b15-9-/t11-,12-,13+,14-,16-,18-/m0/s1 |
Clave InChI |
JNIIDKODPGHQSS-MPSMQSNBSA-N |
SMILES isomérico |
C1CNC(=N[C@H]1[C@H]2C(=O)NC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N/C(=C\NC(=O)N)/C(=O)N2)CNC(=O)C[C@H](CCCN)N)CO)N)N |
SMILES canónico |
C1CNC(=NC1C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CNC(=O)CC(CCCN)N)CO)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(2,4-Dinitrophenyl)-2-[2-(methylsulfanyl)-1-phenylethylidene]hydrazine](/img/structure/B14667670.png)

![2-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}pyridine](/img/structure/B14667690.png)


![1H-1,2,3-Triazole-4-methanamine, 5-amino-N-[[5-amino-1-(phenylmethyl)-1H-1,2,3-triazol-4-yl]methyl]-1-(phenylmethyl)-](/img/structure/B14667716.png)
![4-[(4-Aminophenyl)methyl]aniline;dimethyl benzene-1,4-dicarboxylate;1,3-dioxo-2-benzofuran-5-carboxylic acid;ethane-1,2-diol](/img/structure/B14667726.png)



